N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

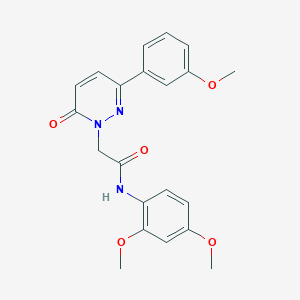

N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 3-methoxyphenyl group at position 3. The acetamide linker connects this heterocycle to a 2,4-dimethoxyphenyl group (Figure 1). The methoxy substituents may enhance solubility and modulate electronic interactions with target proteins, as seen in analogs with similar substitution patterns .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-27-15-6-4-5-14(11-15)17-9-10-21(26)24(23-17)13-20(25)22-18-8-7-16(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQFCFMDRCJKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by:

- Molecular Formula : C20H22N4O4

- Molecular Weight : 382.41 g/mol

- Functional Groups : It includes methoxy groups, a pyridazine moiety, and an acetamide functional group.

Anticancer Properties

Several studies have highlighted the potential anticancer activity of N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent investigations into neuroprotective effects indicate that derivatives of this compound may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the identity and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives, including this compound. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focusing on antimicrobial properties tested the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited growth at concentrations as low as 25 µg/mL, suggesting promising antimicrobial efficacy that warrants further investigation .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Pharmacological Implications (Inferred from Analogs)

- Kinase Inhibition: Pyridazinone derivatives in and show activity against PRMT5 and CK1 kinases, respectively. The target compound’s methoxy groups may engage hydrogen bonds in kinase ATP-binding pockets, similar to 2,4-dimethoxyphenyl-containing inhibitors .

- Acetylcholinesterase (AChE) Inhibition: Compounds with pyridazinone cores and aromatic acetamide side chains (e.g., ’s ZINC08993868) exhibit AChE inhibition. The target’s 3-methoxyphenyl group may mimic the phenyl/fluorophenyl moieties in these hits .

- Antiproliferative Activity: Piperazine-substituted pyridazinones () demonstrate cytotoxicity, suggesting that the target compound’s substitution pattern could be optimized for similar effects .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.42 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : The introduction of the methoxy and dimethoxy groups is crucial for enhancing biological activity.

- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.

Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related methoxy-substituted phenyl compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced inflammation in vivo .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

These findings suggest potential applications in cancer therapy .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against various pathogens, attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects

A study conducted on rats evaluated the anti-inflammatory effects of a related compound, demonstrating a significant reduction in edema induced by inflammatory agents. The IC50 values indicated that these compounds are more potent than standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (nmol/ear) | Standard Comparison |

|---|---|---|

| Test Compound | 660 | 11 times more potent than diclofenac |

| Diclofenac | 7200 | - |

Case Study 2: Anticancer Activity

In vitro experiments on human cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (breast cancer) | 10 | 45% |

| HeLa (cervical cancer) | 10 | 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.